Chemical properties of 4-(3-Bromopropyl)-1,2-oxazole for medicinal chemistry
Chemical properties of 4-(3-Bromopropyl)-1,2-oxazole for medicinal chemistry
Technical Whitepaper: 4-(3-Bromopropyl)-1,2-oxazole in Medicinal Chemistry
Executive Summary
4-(3-Bromopropyl)-1,2-oxazole (CAS 1341556-84-0), also known as 4-(3-bromopropyl)isoxazole, is a high-value heterocyclic building block used extensively in modern drug discovery. Its structural utility lies in its dual functionality: the isoxazole ring serves as a stable, aromatic bioisostere for amide or ester linkages, while the 3-bromopropyl chain acts as a highly reactive electrophilic handle for covalent attachment to pharmacophores.
This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this compound effectively in the design of PROTACs (Proteolysis Targeting Chimeras), kinase inhibitors, and fragment-based drug candidates.
Structural & Physicochemical Profile
The compound features a 1,2-oxazole core substituted at the C-4 position.[1] This regiochemistry is critical; unlike C-3 or C-5 substituted isomers, the C-4 position places the alkyl chain in a vector often perpendicular to the ring plane, offering unique geometric constraints in binding pockets.
| Property | Data / Prediction | Relevance |
| CAS Number | 1341556-84-0 | Unique Identifier |
| Formula | C₆H₈BrNO | Molecular Core |
| Molecular Weight | 190.04 g/mol | Fragment-based design compliant (<300 Da) |
| LogP (Calc) | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability |
| H-Bond Acceptors | 2 (N, O) | Interaction with kinase hinge regions |
| H-Bond Donors | 0 | No penalty for membrane crossing |
| Topological Polar Surface Area | ~26 Ų | Low TPSA favors CNS penetration if needed |
| Electrophilicity | High (Alkyl Bromide) | Susceptible to S_N2 displacement |
Synthetic Routes & Causality
The synthesis of 4-substituted isoxazoles is less trivial than 3- or 5-substituted analogs due to the electronics of the ring construction. The most robust route avoids direct alkylation of the ring (which favors C-5) and instead utilizes a "ring-closure last" approach or functional group interconversion.
Route A: Cyclization of Vinamidinium Salts (Primary Industrial Route)
This method is preferred for its regioselectivity. The precursor, a 2-substituted vinamidinium salt (or malondialdehyde equivalent), condenses with hydroxylamine.
-
Precursor Formation: Reaction of 5-bromo-2-pentanone with Vilsmeier-Haack reagent (POCl₃/DMF) generates the reactive vinamidinium species.
-
Cyclization: Addition of Hydroxylamine (NH₂OH·HCl) effects the ring closure.
-
Why: The nitrogen of hydroxylamine attacks the most electrophilic carbon, and the oxygen attacks the other, ensuring the substituent ends up at C-4.
-
-
Functionalization: If the bromide is sensitive, the synthesis often starts with a protected alcohol (e.g., 3-benzyloxypropyl), which is deprotected and brominated (Appel reaction) after ring formation.
Route B: 1,3-Dipolar Cycloaddition (Alternative)
Utilizes a nitrile oxide and an alkyne.[2][3]
-
Limitation: Standard cycloaddition typically yields 3,5-disubstituted isoxazoles. Obtaining the 4-isomer requires specific steric control or the use of enamines, making Route A generally superior for this specific scaffold.
Figure 1: Preferred synthetic pathway ensuring regiochemical fidelity at the C-4 position.
Reactivity Profile & Functionalization
The 4-(3-bromopropyl)isoxazole molecule possesses two distinct reactive centers: the alkyl bromide (kinetic) and the isoxazole ring (thermodynamic/scaffold).
Nucleophilic Substitution (The Linker Strategy)
The primary utility is the S_N2 displacement of the bromide.
-
Amines: Reacts readily with secondary amines to form tertiary amine linkers (common in CNS drugs).
-
Thiols: Reacts with cysteine residues or thiophenols.
-
Protocol Note: Use a non-nucleophilic base (DIPEA or K₂CO₃) in a polar aprotic solvent (DMF or MeCN). Avoid strong nucleophilic bases (like NaOEt) which might deprotonate the C-5 position of the isoxazole ring, leading to ring opening or polymerization.
Isoxazole Ring Reactivity
-
C-5 Lithiation: The proton at C-5 is the most acidic (pKa ~20-25). Treatment with n-BuLi at -78°C generates the 5-lithio species, which can be trapped with electrophiles (aldehydes, CO₂). This allows for "dual-ended" functionalization.
-
Reductive Ring Opening: Under hydrogenation conditions (H₂/Pd-C) or with Mo(CO)₆, the N-O bond cleaves to yield a β-amino enone or 1,3-amino alcohol. This is a strategy to use the isoxazole as a "masked" 1,3-dicarbonyl equivalent.
-
Photo-Isomerization: Recent chemoproteomic studies indicate isoxazoles can act as photo-cross-linkers.[4][5] Under UV irradiation, the ring can isomerize to an azirine or ketenimine, which then covalently traps nucleophilic protein residues.
Figure 2: Divergent reactivity profile allowing for linker attachment, scaffold expansion, or unmasking.
Medicinal Chemistry Applications
Bioisosterism
The isoxazole ring is a classic bioisostere for the amide bond (-CONH-) and the ester bond (-COO-). It maintains planarity and H-bond accepting capability but is significantly more metabolically stable against esterases and amidases.
-
Application: Replacing an unstable ester linker in a hit compound with the 4-propylisoxazole unit to improve half-life (
).
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial.
-
The 3-bromopropyl chain provides a standard 3-carbon aliphatic spacer.
-
The Isoxazole adds a rigidifying element that reduces the entropic penalty of binding compared to a pure PEG chain.
-
Workflow: The bromide is displaced by the E3 ligase ligand (e.g., Thalidomide derivative), and the isoxazole C-5 can be functionalized to attach the Warhead.
Fragment-Based Drug Design (FBDD)
The compound serves as a "growing vector." The bromide allows rapid library generation by reacting with diverse amines. The resulting library probes the solvent-exposed regions of a binding pocket while the isoxazole core anchors in the hydrophobic cleft.
Experimental Protocol: S_N2 Coupling
Objective: Coupling 4-(3-bromopropyl)isoxazole with a secondary amine (Pharmacophore).
-
Preparation: Dissolve the amine (1.0 equiv) in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).
-
Alkylation: Add 4-(3-bromopropyl)isoxazole (1.1 equiv) dropwise at room temperature.
-
Note: If the amine is sterically hindered, add NaI (0.1 equiv) to catalyze the reaction (Finkelstein condition).
-
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS (Bromide loss, product formation).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography. The isoxazole is stable on silica.
Safety Warning: 4-(3-Bromopropyl)isoxazole is a primary alkyl bromide and a potential alkylating agent. Handle in a fume hood with gloves. Avoid inhalation.
References
-
Waldo, J. P., & Larock, R. C. (2007).[3] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. The Journal of Organic Chemistry, 72(25), 9643–9647. Link
-
Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958. Link
-
Cheng, K., et al. (2022).[6][7] Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(49), e202209947. Link
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and oxazoles (isoxazoles) as diene surrogates in the Diels–Alder reaction. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
-
Sigma-Aldrich. Product Specification: 4-(3-Bromopropyl)-1,2-oxazole (CAS 1341556-84-0).[1] Link
Sources
- 1. 6051-08-7,3-oxaspiro[5.5]undecan-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods | bioRxiv [biorxiv.org]
- 5. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
